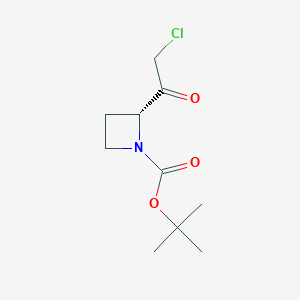
(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Overview
Description
“®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H16ClNO3. It is used in the synthesis of various specialty chemicals, including nucleosides, nucleotides, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the compound’s structure and purity.Physical and Chemical Properties Analysis
“®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate” has a molecular weight of 233.69 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could be determined through further analysis .Scientific Research Applications
Synthesis and Structural Applications
(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate and its derivatives have notable applications in the field of synthetic chemistry. For instance, they are used in the creation of amino acid-azetidine chimeras, a process which involves various modifications to produce enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras are considered essential tools for studying the influence of conformation on peptide activity, indicating their significance in understanding peptide structures and functions (Sajjadi & Lubell, 2008).
Moreover, the compound and its related intermediates serve as a versatile entry point for novel compounds accessing chemical spaces complementary to piperidine ring systems. This adaptability is made possible by the efficient and scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting their utility in medicinal chemistry (Meyers et al., 2009).
Catalytic and Chemical Reactivity
The compound’s derivatives are also prominent in studying catalytic processes and chemical reactivity. Research has highlighted the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, demonstrating their role in producing optically active α-substituted azetidine-2-carboxylic acid esters. This process is significant in organic synthesis, especially for generating compounds with specific chiral configurations (Tayama, Nishio, & Kobayashi, 2018).
Furthermore, the tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate derivatives are involved in cycloaddition reactions. They serve as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, which are pivotal in synthesizing complex cyclic structures, such as imidazoline, oxazolidine, and tetrahydropyrimidine products. The controlled regioselectivity and relative stereochemistry during these reactions underscore the compound’s relevance in achieving specific molecular architectures (Yadav & Sriramurthy, 2005).
Pharmacological and Biological Implications
While ensuring to avoid specifics related to drug usage and side effects, it’s worth noting that this compound is instrumental in pharmacological research. For example, it is used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, showcasing its role in the exploration of novel pharmacologically active compounds (Karimi & Långström, 2002).
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDKFINXLSZFM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
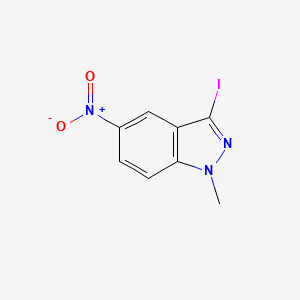
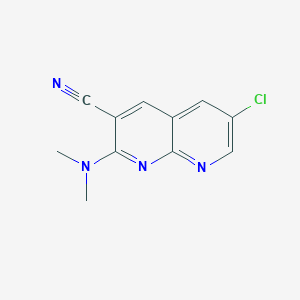


![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
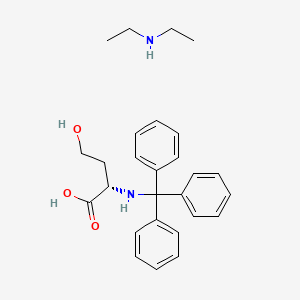
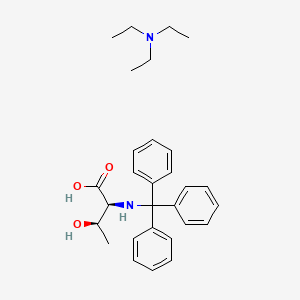
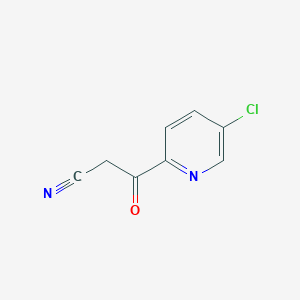

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
